1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid: Technical Monograph
1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid: Technical Monograph
An in-depth technical guide on the chemical properties, synthesis, and medicinal chemistry applications of 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid .
Executive Summary
1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid (CAS: 700815-60-7 ) is a specialized heterocyclic building block used primarily in the design of small-molecule inhibitors for metabolic and neurological targets.[1] Structurally, it consists of a piperidine ring substituted at the nitrogen (N-1) with a cyclobutylcarbonyl group and at the C-4 position with a carboxylic acid.[1]
This compound represents a strategic scaffold in medicinal chemistry, offering a balance between conformational rigidity (via the piperidine and cyclobutyl rings) and metabolic stability (amides are generally more stable than esters).[1] It serves as a critical intermediate in the synthesis of 11
Physicochemical Profile
The physicochemical properties of this compound are dominated by its amphiphilic nature: the carboxylic acid provides polarity and H-bond donation/acceptance, while the N-acyl cyclobutyl moiety contributes significant lipophilicity and steric bulk.
2.1 Key Identifiers & Properties
| Property | Data / Value | Note |
| CAS Number | 700815-60-7 | Primary Identifier |
| IUPAC Name | 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid | |
| Molecular Formula | C | |
| Molecular Weight | 211.26 g/mol | |
| Physical State | Solid (White to Off-white powder) | Standard for class |
| pKa (Acid) | 4.6 ± 0.2 (Predicted) | Typical for piperidine-4-COOH |
| logP | 1.1 ± 0.3 (Predicted) | Moderate lipophilicity |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (C=O amide, C=O acid, OH acid) | |
| Rotatable Bonds | 2 (C-C bonds exocyclic to rings) | Highly rigid scaffold |
2.2 Structural Analysis (Lipinski Compliance)
-
Molecular Weight < 500: Yes (211.26).[1]
-
logP < 5: Yes (~1.1).[1]
-
H-Bond Donors < 5: Yes (1).[1]
-
H-Bond Acceptors < 10: Yes (3).[1]
Synthetic Methodologies
The synthesis of 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid typically follows a convergent route involving the acylation of isonipecotic acid (piperidine-4-carboxylic acid) derivatives.[1]
3.1 Workflow Diagram (Synthesis)
Figure 1: Synthetic pathways.[1][2] The solid blue line represents the preferred ester-protection route to avoid oligomerization; the dashed red line represents direct acylation which may suffer from lower yields due to competitive reactivity.
3.2 Detailed Protocol (Preferred Route)
Step 1: Protection (Esterification) [1]
-
Reagents: Isonipecotic acid, Methanol, Thionyl Chloride (
).[1] -
Procedure: Reflux isonipecotic acid in methanol with catalytic
to yield methyl piperidine-4-carboxylate hydrochloride.[1] This protects the acid functionality.
Step 2: Amide Coupling (Acylation)
-
Reagents: Methyl piperidine-4-carboxylate HCl, Cyclobutanecarbonyl chloride, Triethylamine (
), Dichloromethane (DCM).[1] -
Protocol:
-
Suspend methyl piperidine-4-carboxylate HCl (1.0 eq) in dry DCM at 0°C.
-
Add
(2.5 eq) dropwise to liberate the free amine.[1] -
Add Cyclobutanecarbonyl chloride (1.1 eq) dropwise, maintaining temperature < 5°C.
-
Warm to room temperature (RT) and stir for 4–6 hours.
-
Workup: Wash with 1N HCl, sat.
, and brine. Dry over and concentrate.
-
Step 3: Hydrolysis
-
Reagents: Lithium Hydroxide (
), THF/Water (3:1).[1] -
Protocol:
-
Dissolve the intermediate ester in THF/Water.
-
Add
(2.0 eq) and stir at RT for 12 hours. -
Acidification: Adjust pH to ~2.0 using 1N HCl. The product often precipitates or can be extracted with Ethyl Acetate.[2]
-
Purification: Recrystallization from Ethanol/Hexanes or column chromatography.
-
Medicinal Chemistry Applications
This specific scaffold is a bioisostere of other N-acylated piperidines found in clinical candidates.
4.1 Target Class: 11
-HSD1 Inhibitors
The 1-(cyclobutylcarbonyl)piperidine moiety is a known pharmacophore for inhibitors of 11
-
Mechanism: The piperidine ring positions the carboxylic acid (or a bioisosteric amide) into the enzyme's active site (interacting with Tyr183/Ser170), while the cyclobutyl group occupies a specific hydrophobic pocket (the "gatekeeper" region), improving selectivity over Type 2 HSD.[1]
4.2 Bioisosteric Relationships
Figure 2: Bioisosteric map.[1] The cyclobutyl group offers a unique "pucker" conformation (butterfly shape) distinct from the planar benzoyl or the smaller cyclopropyl, often resulting in superior fit for globular hydrophobic pockets.[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for CAS 700815-60-7 is limited, handling should follow protocols for Category 2 Skin/Eye Irritants (based on the carboxylic acid and amide class).[1]
-
Hazard Statements (GHS):
-
Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
References
-
PubChem Compound Summary. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid (Analogous Structure).[1][6] National Center for Biotechnology Information.
-
[1]
-
-
Sorensen, B. et al. (2009). Pharmaceutical use of substituted piperidine carboxamides.[7] US Patent Application US20090306048A1.[7] (Describes the utility of N-substituted piperidine scaffolds in 11
-HSD1 inhibition). -
ChemicalBook.
-
Accela Chem. Product Catalog: 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid (CAS 700815-60-7).[1][8]
Sources
- 1. US20090306048A1 - Pharmaceutical use of substituted piperidine carboxamides - Google Patents [patents.google.com]
- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 1033693-08-1,(2-pyrazin-2-yl-1,3-thiazol-4-yl)methylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
